molecular formula C24H31N3O3 B244745 4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No. B244745
M. Wt: 409.5 g/mol
InChI Key: GIKHQJFHFSMVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is also known as MP-10 and has been studied for its biochemical and physiological effects, mechanism of action, synthesis method, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of MP-10 involves the activation of the dopamine D3 receptor, which leads to the release of dopamine in the brain. This activation results in the modulation of various neurotransmitters, which are responsible for the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects on the body. The compound has been shown to increase locomotor activity in animals, which suggests its potential use as a stimulant. Additionally, MP-10 has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using MP-10 in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, the limitations of using MP-10 include its high cost and limited availability, which may hinder its widespread use in research.

Future Directions

There are several potential future directions for the study of MP-10. These include the investigation of its potential use as a therapeutic agent for various neurological disorders, the development of more efficient synthesis methods, and the exploration of its effects on other neurotransmitter systems. Additionally, the use of MP-10 in combination with other compounds may lead to the development of more effective treatments for various disorders.
In conclusion, MP-10 is a chemical compound that has shown promising results in scientific research. Its potential use in the treatment of various neurological disorders makes it a valuable tool for further investigation. The synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of MP-10 have been discussed in this paper.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 4-(4-chlorophenyl)benzamide with 4-(4-propanoylpiperazin-1-yl)aniline, followed by the addition of 2-methylpropyl alcohol. The reaction is carried out under specific conditions, and the yield of the product is optimized by using various techniques.

Scientific Research Applications

MP-10 has been studied for its potential use as a selective dopamine D3 receptor agonist. The compound has been shown to have high affinity and selectivity for this receptor, which makes it a promising candidate for the treatment of various disorders such as drug addiction, Parkinson's disease, and schizophrenia.

properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C24H31N3O3/c1-4-23(28)27-15-13-26(14-16-27)21-9-7-20(8-10-21)25-24(29)19-5-11-22(12-6-19)30-17-18(2)3/h5-12,18H,4,13-17H2,1-3H3,(H,25,29)

InChI Key

GIKHQJFHFSMVEA-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC(C)C

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

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